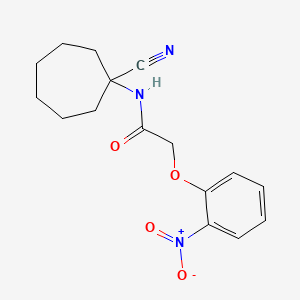
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as CC-3, and it is a member of the class of cycloheptanone derivatives. CC-3 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
CC-3 has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. CC-3 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. CC-3 has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, CC-3 has been studied for its potential anticancer properties.
Mécanisme D'action
The mechanism of action of CC-3 is not completely understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. CC-3 has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
CC-3 has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. CC-3 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CC-3 has been shown to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CC-3 in lab experiments is its relatively simple synthesis method. CC-3 also has a high yield using the aforementioned methods. However, one limitation is that CC-3 has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
For CC-3 include further studies on its mechanism of action and its potential applications in various areas of scientific research. Additionally, studies on the pharmacokinetics and toxicity of CC-3 are needed to determine its safety and efficacy as a potential therapeutic agent. Finally, the development of new synthesis methods for CC-3 may improve its yield and solubility, making it more useful for lab experiments.
Méthodes De Synthèse
CC-3 can be synthesized using various methods, including the reaction of 1-bromo-1-cycloheptanone with 2-nitrophenoxyacetic acid in the presence of a base. Another method involves the reaction of 2-nitrophenoxyacetic acid with cycloheptanone in the presence of a base and a dehydrating agent. The yield of CC-3 using these methods ranges from 50% to 70%.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c17-12-16(9-5-1-2-6-10-16)18-15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFNAJFWXLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



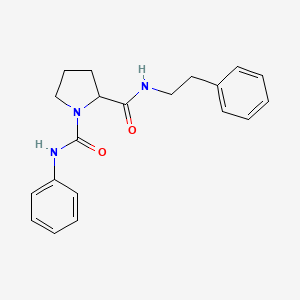
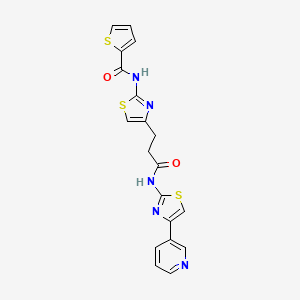
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
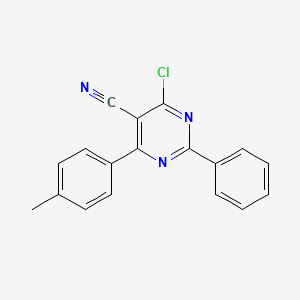



![2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2854833.png)
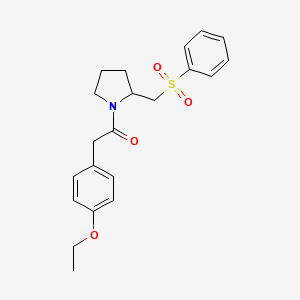
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)
